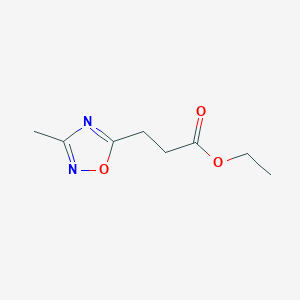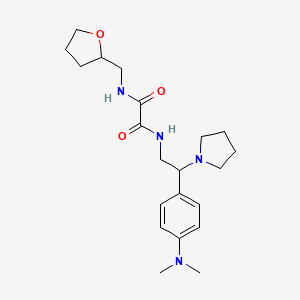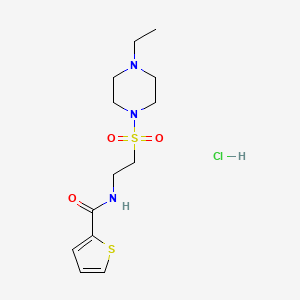![molecular formula C19H20N4O4S2 B2849322 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide CAS No. 1286720-03-3](/img/structure/B2849322.png)
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzothiazoles in Medicinal Chemistry
Benzothiazoles are a crucial scaffold in medicinal chemistry, offering a foundation for developing compounds with a wide range of biological activities. They are heterocyclic compounds incorporating a benzene ring fused with a thiazole ring. This structural motif is known for its versatility and is found in many bioactive molecules with antiviral, antimicrobial, anticancer, and antioxidant properties, among others. Benzothiazoles' unique reactivity due to the methine center at the thiazole ring makes them essential for synthesizing new pharmacologically active compounds. Researchers continuously explore benzothiazole derivatives for their therapeutic potential, underscoring their importance in drug discovery and development (Bhat & Belagali, 2020).
Sulfonamides as Antimicrobial Agents
Sulfonamides represent another pivotal class in pharmaceuticals, primarily known for their antimicrobial activity. These compounds act as synthetic bacteriostatic antibiotics by inhibiting the bacterial synthesis of folic acid, a critical pathway for bacterial growth and multiplication. Their utility extends beyond antibacterial applications, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The structural feature of the primary sulfonamide group has been integral to many clinically used drugs, demonstrating the chemical group's vast potential in addressing various health conditions, from glaucoma and inflammation to cancer (Gulcin & Taslimi, 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound is mercury (II) ions in water . The compound, also known as a benzothiazole azo dye, has been synthesized and used as a chemosensor for the rapid and selective detection of these ions .
Mode of Action
The compound interacts with its target by forming a 2:1 coordination complex with mercury (II) ions . This interaction causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm . The change in the optical property of the compound upon complexation with mercury (II) was confirmed by ab initio calculations .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection of mercury (II) ions and biothiols . The thiol-containing amino acid preferentially coordinates the mercury ions of the complex . This causes dissociation of the complex and the liberation of the dye .
Pharmacokinetics
The compound was used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10 −8 m (10 ppb) .
Result of Action
The result of the compound’s action is the detection of mercury (II) ions and biothiols . The compound offers a sensitive and rapid tool for the detection of mercury (II) in water . In addition, the complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-27-15-6-7-16-17(9-15)28-19(21-16)23-10-12(11-23)18(24)20-13-4-3-5-14(8-13)22-29(2,25)26/h3-9,12,22H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORDHGIPALLYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2849239.png)
![(1r,3s,5R,7S)-methyl 3-(2-(benzo[d]isoxazol-3-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2849241.png)

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2849245.png)
![2-[(4-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2849246.png)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2849249.png)



![Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849254.png)


![2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2849258.png)
![N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2849259.png)
